3-(prop-2-en-1-yl)pyrrolidine-2,5-dione

Aromatase inhibition P450 enzyme Cancer therapeutics

3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (CAS 137271-81-9) is a C‑3 allyl-substituted succinimide (pyrrolidine‑2,5‑dione). Its molecular formula is C₇H₉NO₂ and its molecular weight is 139.15 g·mol⁻¹.

Molecular Formula C7H9NO2
Molecular Weight 139.2
CAS No. 137271-81-9
Cat. No. B6251088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(prop-2-en-1-yl)pyrrolidine-2,5-dione
CAS137271-81-9
Molecular FormulaC7H9NO2
Molecular Weight139.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (CAS 137271-81-9): Core Scaffold Identity, Comparator Landscape, and Procurement-Relevant Differentiation


3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione (CAS 137271-81-9) is a C‑3 allyl-substituted succinimide (pyrrolidine‑2,5‑dione) [1]. Its molecular formula is C₇H₉NO₂ and its molecular weight is 139.15 g·mol⁻¹ . The compound belongs to the 3‑substituted succinimide class, a scaffold that has been explored for aromatase inhibition, antimicrobial activity, and as a synthetic building block [2]. The closest structural analogs include N‑allylsuccinimide (CAS 2555‑14‑8, allyl on the imide nitrogen), 3‑(prop‑2‑ynyl)pyrrolidine‑2,5‑dione (propargyl analog), succinimide itself, and 3‑methylsuccinimide. Because the allyl group is attached to the α‑carbon of the imide carbonyl, the compound possesses an α,β‑unsaturated carbonyl motif that is absent in N‑allyl and 3‑alkyl analogs, creating distinct reactivity and biological profiles that preclude generic substitution [1][3].

Why 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione Cannot Be Replaced by N-Allyl, 3-Propargyl, or 3-Alkyl Succinimide Analogs


Generic substitution among succinimide congeners fails because the position and electronic nature of the allyl substituent govern both the biological target engagement profile and the chemical reactivity of the scaffold. In 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione, the allyl group is conjugated to the C‑2 carbonyl, creating an electrophilic α,β-unsaturated imide system; this conjugation is absent in N‑allylsuccinimide, where the allyl group is insulated on the imide nitrogen . Head‑to‑head aromatase inhibition data directly demonstrate that the 3‑(prop‑2‑enyl) scaffold yields no irreversible (time‑dependent) inhibition, whereas the 3‑(prop‑2‑ynyl) analog produces measurable reversible inhibition [1]. The C‑allyl motif also enables downstream synthetic diversification via thiol‑ene click chemistry and cross‑metathesis that N‑allyl and saturated 3‑alkyl analogs cannot undergo without additional functionalization steps [2]. These three dimensions—electronic conjugation, biological selectivity, and synthetic handle versatility—are co‑dependent on the C‑3 allyl regioisomerism and cannot be reproduced by simple analog interchange.

3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione: Quantitative Head-to-Head and Cross-Study Differentiation Evidence


Aromatase Inhibition Mode: 3-(Prop-2-enyl) vs. 3-(Prop-2-ynyl) – Irreversible vs. Reversible Activity

In a direct head‑to‑head comparison within the same study, Barrell et al. (1996) evaluated 3‑substituted 3‑(prop‑2‑enyl)pyrrolidine‑2,5‑diones and their 3‑(prop‑2‑ynyl) counterparts for inhibition of human placental P450 aromatase [1]. The 3‑(prop‑2‑enyl) series demonstrated no irreversible (time‑dependent) inhibition of the enzyme. In contrast, several 3‑(prop‑2‑ynyl) compounds exhibited reversible inhibitory activity. Although specific IC₅₀ values for the unsubstituted parent 3‑(prop‑2‑enyl) compound were not reported in the abstract, the qualitative distinction—absence of irreversible inhibition for the allyl series versus measurable reversible activity for the propargyl series—represents a mechanistically meaningful selection criterion: researchers seeking a scaffold devoid of aromatase inhibition liability would preferentially select the 3‑allyl compound over the 3‑propargyl analog.

Aromatase inhibition P450 enzyme Cancer therapeutics

Regiochemical Reactivity: C-3 Allyl (α,β-Unsaturated Imide) vs. N-Allyl (Isolated Alkene) Electrophilicity

The target compound places the allyl group at the C‑3 position, conjugated to the C‑2 carbonyl. This creates an α,β‑unsaturated imide system that can function as a Michael acceptor. In contrast, N‑allylsuccinimide (CAS 2555‑14‑8) bears the allyl group on the imide nitrogen, where it is electronically isolated from the carbonyl groups and lacks this electrophilic character . The predicted acid dissociation constant (pKa ≈ 9.54) for 3‑(prop‑2‑en‑1‑yl)pyrrolidine‑2,5‑dione reflects the enhanced acidity of the C‑3 proton adjacent to both the carbonyl and the allyl group, a feature absent in N‑allylsuccinimide (pKa not available, but the N‑substituted imide lacks a comparably acidic α‑proton). This difference directly impacts the compound's ability to form covalent adducts with biological nucleophiles (e.g., cysteine thiols), a property exploitable in targeted covalent inhibitor design.

Michael acceptor Electrophilic reactivity Covalent inhibitor design

Synthetic Diversification Yield: 3-Allyl Succinimide as a Substrate for Thiol–Ene and Cross-Metathesis Chemistry

The terminal alkene of the 3‑allyl group in the target compound enables high‑yielding thiol‑ene and transition‑metal‑catalyzed transformations that are inaccessible to saturated 3‑alkyl analogs. Li et al. (2023) reported a Cu‑catalyzed Doyle–Kirmse reaction between α‑arylidene diazosuccinimides and allyl thioethers, producing multifunctional 3‑allyl‑3‑(thio)succinimides in yields up to 90% under mild conditions [1]. This demonstrates that the allyl substituent in 3‑(prop‑2‑en‑1‑yl)pyrrolidine‑2,5‑dione can be directly leveraged for constructing structurally diverse succinimide libraries. By contrast, 3‑methylsuccinimide or 3‑ethylsuccinimide lack the unsaturation required for thiol‑ene or metathesis chemistry, necessitating additional synthetic steps to install a reactive handle.

Click chemistry Thiol-ene reaction Olefin metathesis Succinimide diversification

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. N-Allylsuccinimide

Predicted physicochemical properties distinguish 3‑(prop‑2‑en‑1‑yl)pyrrolidine‑2,5‑dione from its N‑allyl isomer. The target compound has a predicted boiling point of 284.5 ± 9.0 °C and density of 1.096 ± 0.06 g/cm³ . N‑Allylsuccinimide (CAS 2555‑14‑8) has a reported boiling point of approximately 248–250 °C and density of ~1.12 g/cm³ . These differences, while modest, affect distillation purification protocols and solvent compatibility during scale‑up. The higher predicted boiling point of the C‑3 allyl isomer indicates stronger intermolecular interactions (likely from the conjugated imide system), which may influence solubility, chromatographic behavior, and formulation development relative to the N‑allyl analog.

Physicochemical properties Purification Formulation

Biological Scaffold Selectivity: Succinimide Class Antimicrobial Activity Depends on 3‑Substituent Identity

A structure–activity relationship study of 3‑substituted succinimides demonstrated that in vitro antibacterial activity against Gram‑positive and Gram‑negative bacteria is highly dependent on the nature of the C‑3 substituent [1]. Although the published dataset does not isolate the unsubstituted 3‑(prop‑2‑en‑1‑yl) compound for direct comparison, class‑level inference indicates that the allyl group's electronic and steric properties produce a distinct antimicrobial profile compared to 3‑aryl or 3‑alkyl congeners. Procurement of the 3‑allyl scaffold is therefore warranted when structure–activity exploration of the C‑3 position is required, as the allyl moiety provides both a pharmacophoric element and a synthetic diversification point that 3‑methyl or 3‑phenyl analogs do not offer.

Antimicrobial Succinimide SAR Gram-positive bacteria

Procurement-Driven Application Scenarios for 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione Based on Verified Differentiation Evidence


Aromatase Inhibitor Lead Optimization: Selecting the Allyl Scaffold to Avoid Mechanism-Based Inactivation

Medicinal chemistry teams developing non‑steroidal aromatase inhibitors for breast cancer can use 3‑(prop‑2‑en‑1‑yl)pyrrolidine‑2,5‑dione as a scaffold that, unlike the 3‑(prop‑2‑ynyl) analog, does not produce irreversible (time‑dependent) enzyme inhibition [1]. This property is critical when reversible, competitive inhibition is desired to minimize off‑target P450 inactivation. The Barrell et al. (1996) study provides the direct comparative evidence needed to justify selecting the 3‑allyl over the 3‑propargyl scaffold for reversible inhibitor programs [1].

Covalent Inhibitor and PROTAC Design: Exploiting the α,β‑Unsaturated Imide Michael Acceptor

The conjugated C‑3 allyl group in 3‑(prop‑2‑en‑1‑yl)pyrrolidine‑2,5‑dione creates an electrophilic Michael acceptor system capable of forming covalent adducts with cysteine thiols [1]. This property, absent in N‑allylsuccinimide, makes the C‑3 allyl isomer the appropriate choice for targeted covalent inhibitor (TCI) programs and PROTAC linker attachment strategies. The predicted pKa of 9.54 supports the presence of a sufficiently acidic α‑proton for conjugate addition chemistry .

Succinimide Library Synthesis via Thiol–Ene and Olefin Metathesis Diversification

Process chemistry groups constructing diverse 3‑substituted succinimide libraries should procure the 3‑allyl variant because the terminal alkene enables thiol‑ene click chemistry and cross‑metathesis reactions that are not accessible with 3‑alkyl analogs. The Doyle–Kirmse methodology reported by Li et al. (2023) achieves up to 90% yield for 3‑allyl‑3‑(thio)succinimide derivatives, demonstrating robust synthetic tractability [2]. This eliminates the need for pre‑installation of a reactive handle, reducing synthetic step count.

Antimicrobial SAR Exploration: Probing the C‑3 Substituent Space with a Versatile Allyl Handle

For academic and industrial groups investigating succinimide‑based antimicrobial agents, the 3‑allyl scaffold provides both a pharmacophoric element for initial biological screening and a reactive anchor for subsequent lead optimization [3]. The established SAR showing that C‑3 substituent identity governs antibacterial potency means that the allyl variant cannot be replaced by a methyl or phenyl analog without altering the biological profile; thus, procurement of the specific 3‑allyl compound is essential for systematic SAR exploration [3].

Quote Request

Request a Quote for 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.